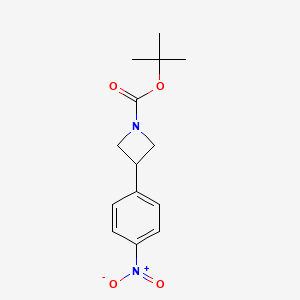

tert-Butyl 3-(4-nitrophenyl)azetidine-1-carboxylate

CAS No.: 883901-62-0

Cat. No.: VC6769735

Molecular Formula: C14H18N2O4

Molecular Weight: 278.308

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 883901-62-0 |

|---|---|

| Molecular Formula | C14H18N2O4 |

| Molecular Weight | 278.308 |

| IUPAC Name | tert-butyl 3-(4-nitrophenyl)azetidine-1-carboxylate |

| Standard InChI | InChI=1S/C14H18N2O4/c1-14(2,3)20-13(17)15-8-11(9-15)10-4-6-12(7-5-10)16(18)19/h4-7,11H,8-9H2,1-3H3 |

| Standard InChI Key | YCAFGVYPCOAQQZ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CC(C1)C2=CC=C(C=C2)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Analysis

Molecular Characteristics

The compound’s IUPAC name, tert-butyl 3-(4-nitrophenyl)azetidine-1-carboxylate, reflects its azetidine ring system—a four-membered nitrogen-containing heterocycle—substituted at the 3-position with a 4-nitrophenyl group and protected at the 1-position by a tert-butoxycarbonyl (Boc) group. Key molecular descriptors include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 278.3 g/mol |

| SMILES | CC(C)(C)OC(=O)N1CC(C1)C2=CC=C(C=C2)N+[O-] |

| InChI Key | YCAFGVYPCOAQQZ-UHFFFAOYSA-N |

| PubChem CID | 57470079 |

The Boc group enhances solubility in organic solvents and stabilizes the azetidine ring during synthetic modifications .

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of tert-butyl 3-(4-nitrophenyl)azetidine-1-carboxylate typically involves functionalization of the azetidine ring. A representative method, adapted from radioligand synthesis protocols, proceeds as follows :

-

Starting Material: tert-Butyl 3-hydroxyazetidine-1-carboxylate.

-

Alkylation: Treatment with potassium tert-butoxide in tetrahydrofuran (THF), followed by reaction with 4-nitrobenzyl bromide.

-

Workup: Extraction with ethyl acetate and aqueous sodium bicarbonate, drying over , and solvent evaporation.

This method yields the target compound in moderate purity, often requiring chromatographic purification for pharmaceutical applications.

Reaction Optimization

Critical parameters influencing yield and selectivity include:

-

Solvent Choice: Polar aprotic solvents (e.g., THF, DMF) favor nucleophilic substitution at the azetidine oxygen .

-

Temperature: Reactions performed at 0–25°C minimize side reactions such as Boc deprotection.

Applications in Pharmaceutical Research

Intermediate in Drug Discovery

The 4-nitrophenyl group serves as a versatile handle for further functionalization. For example:

-

Nucleophilic Aromatic Substitution: The nitro group can be reduced to an amine () for coupling with carboxylic acids or electrophiles .

-

Cross-Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura reactions enable aryl-aryl bond formation, expanding structural diversity .

Case Study: Lipase Inhibitors

A 2022 study demonstrated the use of tert-butyl 3-(4-nitrophenyl)azetidine-1-carboxylate as a precursor to lipase inhibitors. Structural analogs bearing morpholine-3-one scaffolds showed nanomolar affinity for pancreatic lipase, highlighting its potential in obesity treatment .

| Hazard Statement | Description |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume